Physicochemical Profiling and Characterization of 4-Methoxy-1-(2-methoxybenzenesulfonyl)piperidine: A Technical Guide for Drug Development
Physicochemical Profiling and Characterization of 4-Methoxy-1-(2-methoxybenzenesulfonyl)piperidine: A Technical Guide for Drug Development
Executive Summary
The
As a Senior Application Scientist, I approach the evaluation of this molecule not just as a static chemical structure, but as a dynamic entity interacting with biological systems. The strategic placement of two methoxy groups—one on the piperidine ring and one on the ortho-position of the benzenesulfonyl group—profoundly dictates its electron density, lipophilicity, and hydrogen-bonding profile. This guide provides an authoritative, deep-dive analysis into the physicochemical properties of this compound, detailing the causality behind its structural behavior and providing field-proven, self-validating protocols for its laboratory characterization.
Structural and In Silico Physicochemical Profiling
Before initiating resource-intensive in vitro assays, a rigorous in silico evaluation is mandatory to predict pharmacokinetic liabilities. The properties of 4-methoxy-1-(2-methoxybenzenesulfonyl)piperidine align perfectly with Lipinski’s Rule of Five (Ro5), a critical guideline for predicting oral bioavailability based on molecular weight, lipophilicity, and hydrogen bonding capacity[3].
Causality in Structural Design
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Abolished Basicity: Unlike standard piperidines, the nitrogen atom in this molecule is tied up in a sulfonamide linkage. The strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen's lone pair, effectively dropping its
and rendering the molecule neutral at physiological pH (7.4). This is a deliberate design choice to prevent lysosomal trapping and phospholipidosis—common toxicological liabilities of basic lipophilic amines. -
Optimized Lipophilicity: The dual methoxy substitutions act as lipophilic electron-donors. They increase the compound's LogP to an optimal range (~2.1), facilitating passive diffusion across lipid bilayers without rendering the molecule so greasy that it suffers from poor aqueous solubility[4].
Quantitative Data Summary
| Physicochemical Parameter | Calculated Value | Pharmacokinetic Implication |
| Molecular Formula | - | |
| Molecular Weight (MW) | 285.36 g/mol | < 500 Da; Excellent for oral absorption and rapid diffusion[4]. |
| Estimated LogP | ~2.1 - 2.5 | < 5; Optimal balance for aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors (HBD) | 0 | < 5; Absence of N-H or O-H bonds significantly enhances BBB penetration[3]. |
| Hydrogen Bond Acceptors (HBA) | 5 (4 Oxygen, 1 Nitrogen) | < 10; Sufficient for target binding without restricting desolvation energy. |
| Topological Polar Surface Area (TPSA) | 64.1 Ų | < 140 Ų; Highly predictive of excellent intestinal absorption and cell permeability. |
| Charge at pH 7.4 | Neutral | Avoids non-specific ionic binding to plasma proteins. |
Chemical Synthesis and Structural Elucidation
To characterize the compound, it must first be synthesized with high purity (>98%). The synthesis relies on a straightforward, high-yielding nucleophilic substitution.
Synthetic Causality
We utilize
Figure 1: Nucleophilic substitution synthetic pathway for the target N-sulfonylpiperidine.
Experimental Workflows for Physicochemical Characterization
To empirically validate the in silico predictions, we deploy two highly controlled, self-validating experimental protocols.
Protocol 1: Thermodynamic Solubility (Shake-Flask LC-MS/MS Method)
Rationale: We select LC-MS/MS quantification over standard UV-Vis spectroscopy. While the methoxybenzene ring provides a moderate chromophore, LC-MS/MS offers superior sensitivity and specificity, ensuring that any trace impurities or degradation products do not artificially inflate the apparent solubility readings.
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Preparation: Add 2 mg of solid 4-methoxy-1-(2-methoxybenzenesulfonyl)piperidine to a glass vial.
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Incubation: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4). Seal and agitate on a thermoshaker at 37°C for 24 hours to ensure thermodynamic equilibrium.
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Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet undissolved solid. Carefully extract the supernatant.
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Quantification: Dilute the supernatant 1:100 in acetonitrile and analyze via LC-MS/MS against a standard curve prepared in DMSO/Acetonitrile.
Protocol 2: Permeability via PAMPA (Parallel Artificial Membrane Permeability Assay)
Rationale: PAMPA is an in vitro model specifically designed to measure passive, transcellular permeation[5]. Because our compound is neutral and lacks structural alerts for active efflux (e.g., P-glycoprotein substrates), passive diffusion will be its primary mechanism of absorption[6].
Self-Validating Mechanism (Mass Balance): This protocol requires calculating the total mass of the compound recovered in both the donor and acceptor wells. If the mass balance is <80%, it indicates the compound is trapped within the lipid membrane (high lipophilicity liability), rendering the apparent permeability (
Step-by-Step Methodology
Based on standardized industry protocols for GI tract simulation[7].
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Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
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Donor Solution: Dilute the stock to 500 µM in PBS (pH 7.4), ensuring the final DMSO concentration does not exceed 5% to prevent membrane disruption[7].
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Membrane Coating: Apply 5 µL of a 2% DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) in dodecane solution to the PVDF filter of the donor plate. Causality: DOPC closely mimics the lipid composition of the human intestinal epithelium.
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Assembly: Add 300 µL of the Donor Solution to the donor wells. Add 200 µL of fresh PBS (Sink Buffer) to the acceptor wells.
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Incubation: Carefully place the donor plate into the acceptor plate to form the "PAMPA sandwich." Incubate at room temperature for 18 hours[7].
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Analysis: Separate the plates. Quantify the concentration of the compound in both the donor (
) and acceptor ( ) wells using LC-MS/MS. -
Validation: Calculate Mass Balance =
. Proceed to calculate only if Mass Balance > 80%.
Figure 2: Step-by-step Parallel Artificial Membrane Permeability Assay (PAMPA) workflow.
Conclusion
The physicochemical profile of 4-methoxy-1-(2-methoxybenzenesulfonyl)piperidine reveals a highly optimized, drug-like molecule. By neutralizing the piperidine nitrogen via sulfonylation and strategically placing methoxy groups to tune lipophilicity and topological polar surface area, the molecule achieves strict compliance with Lipinski's Rule of Five. The protocols outlined above—specifically the mass-balance-validated PAMPA and LC-MS/MS thermodynamic solubility assays—provide a robust, error-resistant framework for advancing this compound through preclinical hit-to-lead optimization.
References
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Lipinski's rule of five - Wikipedia. wikipedia.org.[Link]
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Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. zenovel.com.[Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. evotec.com.[Link]
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Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. bioassaysys.com. [Link]
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Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC. nih.gov.[Link]
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Structure-Based Discovery of N-Sulfonylpiperidine-3-Carboxamides as Novel Capsid Assembly Modulators for Potent Inhibition of HBV Replication - MDPI. mdpi.com.[Link]
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N-sulfonylpiperidinedispiro-1,2,4,5-tetraoxanes exhibit potent in vitro antiplasmodial activity and in vivo efficacy in mice infected with P. berghei ANKA - PubMed. nih.gov.[Link]
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